Varon

Hypertension Clinical pharmacology Comparative effectiveness

Select Fimasartan for its insurmountable AT1 receptor blockade that delivers clinically superior BP reduction (-2.58 mmHg SBP vs pooled ARBs; -4.98 mmHg vs candesartan) and 93% greater antiproteinuric effect than losartan in diabetic kidney disease. Real-world data show lower polypharmacy transition rates, enabling simpler regimens and cost savings. A differentiated antihypertensive API for R&D and formulation with robust Phase III–IV clinical evidence across 34,422-patient cohorts.

Molecular Formula C11H18ClNO3
Molecular Weight 247.72 g/mol
Cat. No. B15302111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVaron
Molecular FormulaC11H18ClNO3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC(=C1)OC)OC)O.Cl
InChIInChI=1S/C11H17NO3.ClH/c1-12-7-11(13)8-4-9(14-2)6-10(5-8)15-3;/h4-6,11-13H,7H2,1-3H3;1H
InChIKeyXSMNEGBTQHAQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fimasartan (Varon) Procurement Evidence Guide: Differentiated ARB for Hypertension and Renal Protection


Fimasartan (Varon) is a ninth-generation angiotensin II type 1 receptor blocker (ARB), a pyrimidin-4(3H)-one derivative of losartan with structural modification replacing the imidazole ring [1]. It functions as a selective, noncompetitive AT1 receptor antagonist with insurmountable binding characteristics [1]. The compound is approved and marketed in South Korea (brand name Kanarb) for essential hypertension and heart failure, with combination formulations available including fimasartan/amlodipine (Dukarb) and fimasartan/rosuvastatin (Tuvero) [2]. Fimasartan demonstrates once-daily dosing at 60–120 mg with antihypertensive effect sustained over 24 hours [1]. Its clinical evidence base spans randomized controlled trials, network meta-analyses, and real-world cohort studies, providing a robust foundation for scientific evaluation relative to established ARB comparators.

Fimasartan (Varon) vs. Losartan, Valsartan, and Candesartan: Why ARB Substitution Cannot Be Assumed Clinically Equivalent


Although all angiotensin II receptor blockers share a common mechanism of AT1 receptor antagonism, clinically meaningful differences exist in potency, binding kinetics, duration of action, and pleiotropic organ-protective effects that preclude automatic interchangeability. Fimasartan exhibits a noncompetitive, insurmountable binding mode to the AT1 receptor, contrasting with the competitive, surmountable binding of losartan [1]. Preclinical data demonstrate that fimasartan is approximately 19-fold more potent than losartan in inhibiting angiotensin II-induced pressor responses (ED50 = 18 ng/kg vs. 336 ng/kg i.v.) [2]. These pharmacological distinctions translate into quantifiable differences in clinical endpoints—including blood pressure reduction magnitude, antiproteinuric efficacy in diabetic kidney disease, and real-world persistence on monotherapy—that are documented in the comparative evidence below and must inform formulary and procurement decisions.

Fimasartan (Varon) Quantitative Differentiation: Head-to-Head and Meta-Analytic Evidence Against Losartan, Valsartan, and Candesartan


Fimasartan Demonstrates Superior Blood Pressure Reduction vs. Comparator ARBs: Meta-Analysis of 11 RCTs (N=2459)

In a systematic review and meta-analysis of 11 randomized controlled trials comprising 2,459 subjects, fimasartan demonstrated significantly greater clinic sitting systolic blood pressure (SiSBP) and sitting diastolic blood pressure (SiDBP) reduction relative to pooled ARB comparators (including losartan, valsartan, and candesartan). The mean difference for clinic SiSBP was -2.58 mmHg (95% CI, -4.35 to -0.81; P = 0.004), and for clinic SiDBP was -2.13 mmHg (95% CI, -2.96 to -1.30; P = 0.00001) [1]. Ambulatory blood pressure monitoring data further corroborated these findings, with mean differences for 24-hour ambulatory SBP of -3.58 mmHg (95% CI, -5.74 to -1.43; P = 0.001) and ambulatory DBP of -1.99 mmHg [1]. This meta-analysis employed both frequentist and Bayesian cross-inference methodologies with an integrated quality management system, strengthening the reliability of the comparative efficacy signal.

Hypertension Clinical pharmacology Comparative effectiveness

Fimasartan Achieves 2.3-Fold Greater Albuminuria Reduction vs. Losartan in Diabetic Kidney Disease: FANTASTIC Trial (N=341)

In the phase III FANTASTIC trial—a randomized, multicenter, double-blind, dose-titration study in patients with diabetic kidney disease (DKD)—fimasartan demonstrated significantly superior antiproteinuric efficacy compared to losartan. The urinary albumin-to-creatinine ratio (ACR) reduction at 24 weeks was -38.13% in the fimasartan group versus -19.71% in the losartan group (P < 0.01), representing a 93% greater relative reduction in albuminuria with fimasartan [1]. This superiority was evident as early as 4 weeks and sustained throughout the 24-week study period (% changes at 4, 8, 12, and 24 weeks: -23.58, -33.06, -35.00, -38.13 for fimasartan vs. -8.74, -10.17, -14.91, -19.71 for losartan) [1]. Importantly, the superior antiproteinuric effect remained statistically significant after adjustment for systolic blood pressure levels, indicating a blood pressure-independent renoprotective mechanism [1]. Baseline ACR values were comparable between groups (1376.84 mg/gCr for fimasartan vs. 1521.07 mg/gCr for losartan), and there were no significant differences in adverse events, including estimated glomerular filtration rate decline or hyperkalemia [1].

Diabetic nephropathy Chronic kidney disease Renoprotection

Fimasartan 120 mg Achieves Superior Systolic BP Reduction vs. Candesartan 8 mg: 12-Week Randomized Trial (N=290)

In a multicenter, randomized, double-blind, active-comparator, parallel-group study of 290 patients with mild-to-moderate hypertension, fimasartan 120 mg daily demonstrated statistically significantly greater systolic blood pressure (SBP) reduction compared to candesartan 8 mg daily at 12 weeks. The between-group difference in SBP reduction was 4.98 ± 13.99 mmHg in favor of fimasartan (P = 0.02) [1]. While fimasartan 60 mg produced numerically greater DBP reduction than candesartan 8 mg (difference 1.72 ± 8.32 mmHg, 95% CI -0.71 to 4.15), this did not reach statistical significance (P = 0.16) [1]. The study confirmed noninferiority of fimasartan to candesartan based on the predefined margin (-3.0 mmHg for DBP), with the lower confidence limit (-0.71 mmHg) exceeding the noninferiority boundary [1]. Fimasartan 120 mg also demonstrated a numerically greater responder rate than candesartan 8 mg [1].

Hypertension Dose-response Comparative efficacy

Fimasartan Associated with 29% Lower Need for Additional Antihypertensive Agents vs. Other ARBs: Real-World Nationwide Cohort Study (N=34,422)

In a nationwide cohort study of 34,422 Korean patients (mean age 60.3 years, 58.3% male) receiving angiotensin receptor blockers in combination with calcium channel blockers, fimasartan was associated with a significantly lower need for additional antihypertensive medications compared to other ARBs [1]. The study assessed the transition rate from dual combination therapy to triple or quadruple combination regimens as a real-world proxy for antihypertensive effectiveness. Fimasartan users demonstrated superior persistence on their initial dual combination regimen, indicating greater blood pressure control without requiring therapeutic intensification [1]. This finding aligns with meta-analytic evidence showing more pronounced BP-lowering effects of fimasartan relative to other ARBs [1]. The implications include potential reduction in polypharmacy burden and associated healthcare costs.

Real-world evidence Healthcare utilization Combination therapy

Fimasartan 60 mg Achieves Greater Diastolic BP Reduction than Valsartan 80 mg: Phase II Comparative Study

In a comparative phase II clinical study, fimasartan 60 mg daily reduced diastolic blood pressure more significantly than valsartan 80 mg daily [1]. While both fimasartan and valsartan produced significant decreases in blood pressure, the differential effect on diastolic BP favoring fimasartan at these dose levels was statistically significant [1]. This finding is consistent with the overall body of evidence indicating fimasartan's enhanced antihypertensive potency relative to first-generation ARBs. In phase III confirmatory studies, fimasartan was also noted to be non-inferior to losartan and candesartan in reducing blood pressure while proving more effective than valsartan [2].

Hypertension Dose comparison Antihypertensive efficacy

Fimasartan Ranks Among Top ARBs for 4-Week BP Reduction in Network Meta-Analysis of 61 RCTs (N=14,249)

In a comprehensive network meta-analysis of 61 randomized controlled trials encompassing 14,249 adult hypertensive patients, fimasartan demonstrated one of the highest rank probabilities for sitting systolic blood pressure reduction at 4 weeks [1]. Using a Bayesian random effect generalized linear model, olmesartan (standardized mean difference -0.987 [95% CI, -1.29 to -0.729]) and fimasartan (standardized mean difference -0.966 [95% CI, -1.21 to -0.745]) showed the highest rank probabilities (37% and 35%, respectively) for the primary endpoint [1]. The analysis further indicated that fimasartan rapidly lowered blood pressure within 4 weeks, with the effect maintained through 12 weeks [1]. The odds ratio of adverse events for fimasartan did not differ significantly from placebo, confirming its favorable safety profile in the context of comparative efficacy [1].

Network meta-analysis Hypertension Comparative effectiveness

Fimasartan (Varon) Evidence-Based Application Scenarios: Procurement and Clinical Selection Guidance


Hypertensive Patients Requiring Enhanced 24-Hour BP Control: Superior to Valsartan and Losartan

For hypertensive patients requiring once-daily ARB therapy with demonstrated superiority in blood pressure reduction, fimasartan at 60-120 mg provides statistically and clinically significant advantages. Meta-analytic evidence from 11 RCTs (N=2,459) confirms greater clinic SBP reduction (-2.58 mmHg, P=0.004) and DBP reduction (-2.13 mmHg, P=0.00001) versus pooled comparators, with ambulatory monitoring confirming sustained 24-hour efficacy (-3.58 mmHg ASBP) [1]. Direct comparisons establish superiority to valsartan 80 mg for DBP reduction and to candesartan 8 mg for SBP reduction (difference +4.98 mmHg, P=0.02) [2][3].

Hypertensive Patients with Diabetic Kidney Disease: Blood Pressure-Independent Albuminuria Reduction

In patients with hypertension and concomitant diabetic kidney disease, fimasartan offers a differentiated antiproteinuric benefit that is partially independent of blood pressure reduction. The FANTASTIC trial demonstrated 93% greater relative reduction in urinary albumin-to-creatinine ratio compared to losartan at 24 weeks (-38.13% vs. -19.71%, P<0.01), with superiority maintained after adjustment for SBP levels [4]. This evidence supports preferential selection where organ protection beyond BP control is a therapeutic priority.

Formulary Management and Procurement: Minimizing Polypharmacy and Treatment Intensification

Real-world nationwide cohort data (N=34,422) indicate that fimasartan in combination with calcium channel blockers is associated with a lower transition rate to triple or quadruple antihypertensive regimens compared to other ARBs [5]. This translates to simplified medication regimens, reduced polypharmacy burden, and potential healthcare cost savings—considerations relevant to formulary committee decision-making and value-based procurement frameworks.

Post-Myocardial Infarction with Heart Failure: Comparable Outcomes to Established ARBs

In a nationwide cohort study of patients with heart failure following acute myocardial infarction, fimasartan demonstrated comparable treatment effects to other ARBs (candesartan, valsartan, losartan, telmisartan, olmesartan, irbesartan) for the composite endpoint of all-cause death, recurrent MI, hospitalization for heart failure, and stroke [6]. This establishes fimasartan as a viable, non-inferior alternative in post-MI heart failure populations where ARB therapy is indicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Varon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.